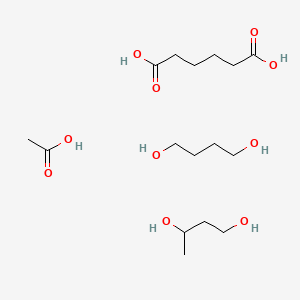
Einecs 284-072-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 284-072-0, also known as hexanedioic acid, mixed esters with acetic acid, 1,3-butanediol, and 1,4-butanediol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hexanedioic acid, mixed esters with acetic acid, 1,3-butanediol, and 1,4-butanediol involves esterification reactions. The primary synthetic route includes the reaction of hexanedioic acid with acetic acid, 1,3-butanediol, and 1,4-butanediol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually between 100°C to 150°C, to ensure complete conversion of the reactants to the desired esters.
Industrial Production Methods
In industrial settings, the production of hexanedioic acid, mixed esters with acetic acid, 1,3-butanediol, and 1,4-butanediol is carried out in large-scale reactors. The process involves continuous feeding of the reactants into the reactor, where they undergo esterification. The reaction mixture is then subjected to distillation to separate the desired esters from unreacted starting materials and by-products. The purified esters are collected and further processed to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, mixed esters with acetic acid, 1,3-butanediol, and 1,4-butanediol undergoes several types of chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed back to the corresponding acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: The esters can react with other alcohols to form new esters and alcohols.
Oxidation: The esters can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), elevated temperatures.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), moderate temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions, elevated temperatures.
Major Products Formed
Hydrolysis: Hexanedioic acid, acetic acid, 1,3-butanediol, 1,4-butanediol.
Transesterification: New esters and alcohols depending on the reactants used.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Hexanedioic acid, mixed esters with acetic acid, 1,3-butanediol, and 1,4-butanediol has several scientific research applications, including:
Polymer Chemistry: Used as a monomer or co-monomer in the synthesis of polyesters and polyurethanes.
Biodegradable Plastics: Utilized in the production of biodegradable plastics due to its ester linkages, which can be broken down by microorganisms.
Pharmaceuticals: Employed as an intermediate in the synthesis of pharmaceutical compounds.
Cosmetics: Used in the formulation of cosmetic products due to its emollient properties.
Industrial Solvents: Applied as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of hexanedioic acid, mixed esters with acetic acid, 1,3-butanediol, and 1,4-butanediol involves its ability to undergo esterification and hydrolysis reactions. The ester linkages in the compound can be hydrolyzed to release the corresponding acids and alcohols, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Hexanedioic acid, mixed esters with acetic acid, 1,3-butanediol, and 1,4-butanediol can be compared with other similar compounds, such as:
Hexanedioic acid, dimethyl ester: Similar esterification properties but different alcohol components.
Hexanedioic acid, diethyl ester: Similar esterification properties but different alcohol components.
Hexanedioic acid, dibutyl ester: Similar esterification properties but different alcohol components.
The uniqueness of hexanedioic acid, mixed esters with acetic acid, 1,3-butanediol, and 1,4-butanediol lies in its combination of acetic acid, 1,3-butanediol, and 1,4-butanediol, which imparts specific chemical and physical properties suitable for various applications.
Properties
CAS No. |
84777-44-6 |
|---|---|
Molecular Formula |
C6H10O4.C4H10O2.C4H10O2.C2H4O2 C16H34O10 |
Molecular Weight |
386.43 g/mol |
IUPAC Name |
acetic acid;butane-1,3-diol;butane-1,4-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.2C4H10O2.C2H4O2/c7-5(8)3-1-2-4-6(9)10;1-4(6)2-3-5;5-3-1-2-4-6;1-2(3)4/h1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3;5-6H,1-4H2;1H3,(H,3,4) |
InChI Key |
ZTVZFGRXFFSGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)O.CC(=O)O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



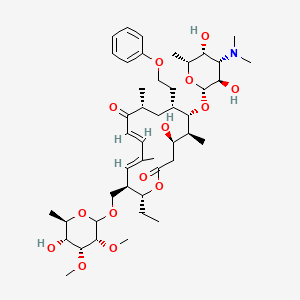
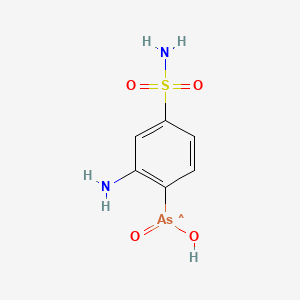

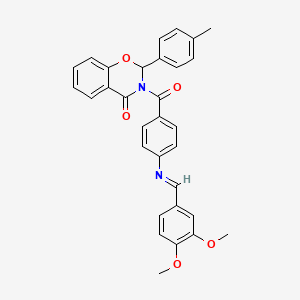
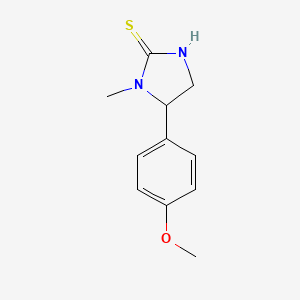

![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
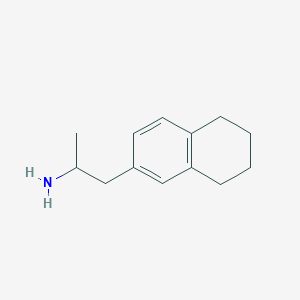


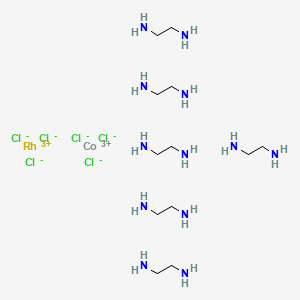
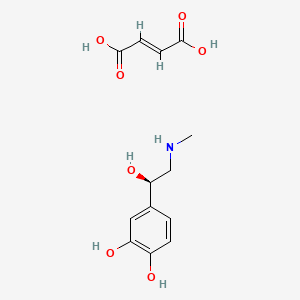
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
